molecular formula C10H13BrN2O2 B3282202 Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate CAS No. 746671-54-5

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate

Cat. No.: B3282202
CAS No.: 746671-54-5
M. Wt: 273.13 g/mol
InChI Key: YNEXYEBMORABRD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromine atom at the 5-position, a tert-butyl group at the 2-position, and a methyl ester group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method starts with the bromination of 2-(tert-butyl)pyrimidine-4-carboxylic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile. The resulting 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a hydrogen-substituted pyrimidine.

    Oxidation Reactions: The tert-butyl group can be oxidized to form more complex functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products include 5-amino-2-(tert-butyl)pyrimidine-4-carboxylate, 5-thio-2-(tert-butyl)pyrimidine-4-carboxylate, etc.

    Reduction: The major product is 2-(tert-butyl)pyrimidine-4-carboxylate.

    Oxidation: Products can include 2-(tert-butyl)pyrimidine-4-carboxylic acid derivatives with various oxidized functional groups.

Scientific Research Applications

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The bromine atom and tert-butyl group can enhance binding affinity and selectivity, while the ester group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
  • Methyl 5-bromo-2-(ethylthio)pyrimidine-4-carboxylate
  • Methyl 5-bromo-2-(isopropyl)pyrimidine-4-carboxylate

Uniqueness

Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. This makes it particularly useful in applications where selective binding and reduced reactivity are desired .

Properties

IUPAC Name

methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)9-12-5-6(11)7(13-9)8(14)15-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEXYEBMORABRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728199
Record name Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746671-54-5
Record name Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2.0 M hexanes solution of trimethylsilyldiazomethane (11.8 mL, 23.62 mMol) was added dropwise to a stirring solution of 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid (6.12 g, 23.62 mMol) in 9:1 benzene/methanol (100 mL), and the reaction was stirred for 2 days. TLC analysis showed that the reaction was complete, so the mixture was concentrated in-vacuo. The residue was dissolved in ethyl acetate (100 mL), washed with water (3×20 mL), dried over sodium sulfate, then concentrated in-vacuo. Purified over silica gel, eluting with 10% ethyl acetate/hexanes, to yield 5.2 g of a colorless oil as product. MS (ES+)=273, 275 (M+H)+. Yield=81%.
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
benzene methanol
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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